molecular formula C24H21N3O8 B11547451 2-methoxy-4-[(E)-{2-[(2-methoxyphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate

2-methoxy-4-[(E)-{2-[(2-methoxyphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate

Cat. No. B11547451
M. Wt: 479.4 g/mol
InChI Key: SDEUZMKCWPRELJ-AFUMVMLFSA-N
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Description

2-methoxy-4-[(E)-{2-[(2-methoxyphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate is a complex organic compound that features a combination of methoxy, phenoxy, hydrazinylidene, and nitrobenzoate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-4-[(E)-{2-[(2-methoxyphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of 2-methoxyphenol, which is then reacted with acetic anhydride to form 2-methoxyphenyl acetate. This intermediate is further reacted with hydrazine hydrate to yield 2-methoxyphenyl hydrazine. The final step involves the reaction of this intermediate with 4-nitrobenzoyl chloride under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-4-[(E)-{2-[(2-methoxyphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products

    Oxidation: Formation of methoxybenzoic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or nitrated derivatives of the phenyl rings.

Scientific Research Applications

2-methoxy-4-[(E)-{2-[(2-methoxyphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of 2-methoxy-4-[(E)-{2-[(2-methoxyphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate involves its interaction with specific molecular targets. The compound’s hydrazinylidene group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The nitrobenzoate group may also participate in redox reactions, affecting cellular oxidative stress pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-methoxy-4-[(E)-{2-[(2-methoxyphenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-chlorobenzoate
  • 2-methoxy-4-[(E)-{2-[(2-methoxyphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-aminobenzoate

Uniqueness

Compared to similar compounds, 2-methoxy-4-[(E)-{2-[(2-methoxyphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. The combination of methoxy and nitro groups also enhances its solubility and stability under various conditions.

properties

Molecular Formula

C24H21N3O8

Molecular Weight

479.4 g/mol

IUPAC Name

[2-methoxy-4-[(E)-[[2-(2-methoxyphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-nitrobenzoate

InChI

InChI=1S/C24H21N3O8/c1-32-19-5-3-4-6-20(19)34-15-23(28)26-25-14-16-7-12-21(22(13-16)33-2)35-24(29)17-8-10-18(11-9-17)27(30)31/h3-14H,15H2,1-2H3,(H,26,28)/b25-14+

InChI Key

SDEUZMKCWPRELJ-AFUMVMLFSA-N

Isomeric SMILES

COC1=CC=CC=C1OCC(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-])OC

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NN=CC2=CC(=C(C=C2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-])OC

Origin of Product

United States

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